Ethyl 1-(5-bromopyrimidin-2-yl)pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(5-bromopyrimidin-2-yl)pyrazole-4-carboxylate is a chemical compound with the molecular formula C10H9BrN4O2. It is a pyrazole derivative, characterized by the presence of a bromopyrimidine group attached to the pyrazole ring. This compound has gained attention in scientific research due to its potential biological activity and diverse applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(5-bromopyrimidin-2-yl)pyrazole-4-carboxylate typically involves the reaction of 5-bromopyrimidine-2-carbaldehyde with ethyl 3-aminocrotonate in the presence of a base, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(5-bromopyrimidin-2-yl)pyrazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The pyrazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as sodium hydride or potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out in solvents like dimethylformamide or dichloromethane, under controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Ethyl 1-(5-bromopyrimidin-2-yl)pyrazole-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has potential biological activity and is studied for its effects on various biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Ethyl 1-(5-bromopyrimidin-2-yl)pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromopyrimidine group can interact with enzymes or receptors, leading to modulation of their activity. The pyrazole ring can also participate in hydrogen bonding and other interactions with biological molecules, contributing to its overall biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(5-chloropyrimidin-2-yl)pyrazole-4-carboxylate
- Ethyl 1-(5-fluoropyrimidin-2-yl)pyrazole-4-carboxylate
- Ethyl 1-(5-iodopyrimidin-2-yl)pyrazole-4-carboxylate
Uniqueness
Ethyl 1-(5-bromopyrimidin-2-yl)pyrazole-4-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions that are not possible with other halogens, making this compound distinct in its chemical and biological properties .
Properties
IUPAC Name |
ethyl 1-(5-bromopyrimidin-2-yl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4O2/c1-2-17-9(16)7-3-14-15(6-7)10-12-4-8(11)5-13-10/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDWJPGVPIIQPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C2=NC=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.